1,2-Dehydroneomajucin

Descripción

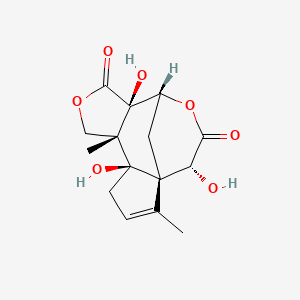

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H18O7 |

|---|---|

Peso molecular |

310.3 g/mol |

Nombre IUPAC |

(1S,5R,6S,10R,11R,14R)-5,10,14-trihydroxy-2,6-dimethyl-8,12-dioxatetracyclo[9.3.1.01,5.06,10]pentadec-2-ene-9,13-dione |

InChI |

InChI=1S/C15H18O7/c1-7-3-4-14(19)12(2)6-21-11(18)15(12,20)8-5-13(7,14)9(16)10(17)22-8/h3,8-9,16,19-20H,4-6H2,1-2H3/t8-,9+,12+,13+,14+,15-/m1/s1 |

Clave InChI |

XPACPYUBNPRNDG-NIOBCZAXSA-N |

SMILES isomérico |

CC1=CC[C@]2([C@@]13C[C@H]([C@@]4([C@]2(COC4=O)C)O)OC(=O)[C@@H]3O)O |

SMILES canónico |

CC1=CCC2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O |

Sinónimos |

1,2-dehydroneomajucin |

Origen del producto |

United States |

Natural Occurrence and Isolation Studies of 1,2 Dehydroneomajucin

Botanical Sources and Geographic Distribution of 1,2-Dehydroneomajucin-Producing Plants

This compound has been identified and isolated from plants belonging to the genus Illicium, which is the sole genus in the family Illiciaceae. acs.org This genus comprises approximately 40 species of evergreen shrubs and trees. acs.orgwikipedia.org The geographic distribution of the Illicium genus is disjunct, with most species found in eastern Asia and several located in North America (southeastern United States, Mexico, and the Caribbean) and the West Indies. acs.orgwikipedia.orgnih.gov The highest concentration of Illicium species occurs in northern Myanmar and southern China, where nearly 35 species have been described. acs.org

The primary botanical source of this compound is Illicium jiadifengpi. acs.orgnih.gov This species is indigenous to the southern part of China. acs.orgacs.orgnih.gov Specifically, Illicium jiadifengpi (also referred to as Illicium difengpi) is an endemic shrub in southwestern China, mainly distributed in the Guangxi province. mdpi.com It thrives in the unique and harsh environmental conditions of karst rocky mountains, often found on top of hills or in sparse forests on rocky slopes. mdpi.com Its distribution is geographically concentrated at longitudes of 106°1′39.6″–108°46′20.6″ E and latitudes of 22°18′15.4″–25°2′33″ N, typically at altitudes between 450 and 1200 meters. mdpi.com

While this compound itself was isolated from I. jiadifengpi, closely related seco-prezizaane sesquiterpenes have been isolated from other species, such as Illicium majus, which is also native to China. nih.gov

Table 1: Botanical Sources of this compound and Related Compounds This table summarizes the primary plant species from which this compound and its closely related analogues have been isolated.

| Plant Species | Common Name / Synonym | Geographic Origin | Compound(s) Isolated | Citations |

| Illicium jiadifengpi | Jiadifengpi / I. difengpi | Southern China (esp. Guangxi) | This compound, Jiadifenin (B1247903), (2R)-hydroxynorneomajucin | acs.org, nih.gov, acs.org, digitellinc.com, mdpi.com |

| Illicium majus | Chinese Illicium | China | (1R, 10S)-2-oxo-3,4-dehydroneomajucin, (2S)-hydroxy-3,4-dehydroneomajucin | nih.gov, nih.gov |

| Illicium verum | Star Anise | Southern China, Northern Indo-China | Source of shikimic acid, related sesquiterpenes | prota4u.org, kew.org |

| Illicium parviflorum | Swamp Star Anise | Central Florida, USA | Cycloparvifloralone, Cycloparviflorolide | nih.gov, acs.org |

Advanced Methodologies for the Isolation of this compound from Plant Extracts

The isolation of this compound from its natural source, Illicium jiadifengpi, involves a multi-step process combining extraction and chromatographic techniques. acs.org The procedure begins with the collection of the ripe fruits, specifically the pericarps, which are then dried and powdered. acs.org

The powdered plant material is subjected to extraction with methanol (B129727) at room temperature to create a crude extract. acs.org This methanol extract contains a complex mixture of compounds from which this compound must be separated. The subsequent purification is achieved using column chromatography. acs.org In the documented isolation, Kieselgel 60 was used as the stationary phase for the chromatographic separation, which allows for the fractionation of the extract based on the differential adsorption of its components. acs.org

Following isolation, the definitive identification and structural elucidation of this compound and its co-isolated compounds rely on advanced spectroscopic methods. These include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework of the molecule. acs.orgnih.govresearchgate.net Mass Spectrometry (MS), specifically Electrospray Ionization Mass Spectrometry (ESI-MS), is also employed to determine the compound's molecular weight and formula. acs.orgresearchgate.netnih.gov

Identification and Isolation of Related Seco-Prezizaane Sesquiterpenes in Natural Sources

The phytochemical investigation of Illicium species frequently leads to the discovery of a diverse array of seco-prezizaane sesquiterpenes, often isolated from the same plant source as this compound. nih.govacs.org These related compounds share the characteristic seco-prezizaane carbon skeleton but differ in their oxidation patterns and functional groups. acs.org

During the study that first reported this compound from the pericarps of Illicium jiadifengpi, another new sesquiterpene named jiadifenin was also isolated. acs.orgacs.orgnih.gov Furthermore, the known compound (2S)-hydroxy-3,4-dehydroneomajucin was also identified in the same extract. acs.orgnih.gov Subsequent research on the fruits of I. jiadifengpi has led to the isolation of other novel seco-prezizaane sesquiterpenes, including 3,4-dehydroneomajucin and 1,2,3,4-tetradehydroneomajucin. researchgate.netnih.gov The first nor-sesquiterpenoid from the genus, (2R)-hydroxynorneomajucin, was also isolated from I. jiadifengpi. digitellinc.com

Studies on other Illicium species have yielded additional related compounds. For example, (1R, 10S)-2-oxo-3,4-dehydroneomajucin was isolated from the dried fruit of Illicium majus. nih.gov Investigations into North American species such as Illicium parviflorum have uncovered unique seco-prezizaane sesquiterpenes with novel ring systems, such as cycloparvifloralone. nih.govacs.org

Table 2: Seco-Prezizaane Sesquiterpenes Related to this compound This table lists a selection of related seco-prezizaane sesquiterpenes, their botanical source, and the corresponding citations.

| Compound Name | Botanical Source | Citations |

| Jiadifenin | Illicium jiadifengpi | acs.org, nih.gov, acs.org |

| (2S)-hydroxy-3,4-dehydroneomajucin | Illicium jiadifengpi, Illicium majus | nih.gov, nih.gov |

| 3,4-dehydroneomajucin | Illicium jiadifengpi | researchgate.net, nih.gov |

| 1,2,3,4-tetradehydroneomajucin | Illicium jiadifengpi | researchgate.net, nih.gov |

| (2R)-hydroxynorneomajucin | Illicium jiadifengpi | digitellinc.com |

| (1R, 10S)-2-oxo-3,4-dehydroneomajucin | Illicium majus | nih.gov |

| Cycloparvifloralone | Illicium parviflorum | nih.gov, acs.org |

| Cycloparviflorolide | Illicium parviflorum | nih.gov, acs.org |

| Jiadifenolide | Illicium jiadifengpi | researchgate.net |

Advanced Structural Elucidation and Stereochemical Assignment of 1,2 Dehydroneomajucin

Chemical Conversion Studies for Structural and Stereochemical Confirmation

While the primary structural elucidation of 1,2-Dehydroneomajucin, a seco-prezizaane-type sesquiterpene from Illicium jiadifengpi, was heavily reliant on extensive spectroscopic analysis, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, chemical conversion studies on closely related compounds played a pivotal role in confirming the overarching structural framework and stereochemistry of this class of molecules. acs.orgresearchgate.net The structural and stereochemical assignment of this compound is thus solidified by its relationship to other Illicium sesquiterpenoids whose structures were verified through chemical transformations.

Research in this area has often focused on the chemical interconversion of more abundant or reactive analogues to establish stereochemical relationships and confirm skeletal arrangements, which can then be reliably extended to related compounds like this compound that are isolated alongside them. researchmap.jp

A significant example of this approach is the unambiguous structural confirmation of jiadifenin (B1247903), a compound co-isolated with this compound. acs.orguoa.gr Its proposed structure was definitively established through the chemical conversion of the known sesquiterpene, (2S)-hydroxy-3,4-dehydroneomajucin. acs.org This conversion provided concrete evidence for the core structure and stereochemistry of this subclass of seco-prezizaane sesquiterpenoids.

Similarly, the absolute configuration of another related norsesquiterpenoid, (2R)-hydroxy-norneomajucin, was determined through a series of chemical reactions starting from (2S)-hydroxyneomajucin. researchgate.netresearchmap.jp This multi-step conversion was crucial for assigning the absolute stereochemistry, which could then be used as a reference point for other compounds in the series. researchmap.jp

The details of a key chemical conversion that helped to solidify the structural understanding of the majucin-type skeleton are outlined below. This transformation of (2S)-hydroxyneomajucin to confirm the structure of (2R)-hydroxy-norneomajucin illustrates the chemical logic applied to this family of compounds. researchgate.netresearchmap.jp

Table 1: Chemical Conversion of (2S)-hydroxyneomajucin to (2R)-hydroxy-norneomajucin researchgate.netresearchmap.jp

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | (2S)-hydroxyneomajucin | Acetic anhydride, Pyridine | Acetylated intermediate | Protection of the C-2 hydroxyl group. |

| 2 | Acetylated intermediate | Jones reagent (CrO₃/H₂SO₄) | Oxidized intermediate (6) | Oxidation of the lactol to a lactone. |

| 3 | Oxidized intermediate (6) | Hydrolysis (base or acid) | De-acetylated intermediate | Removal of the acetyl protecting group. |

| 4 | De-acetylated intermediate | IBX (2-Iodoxybenzoic acid) | Ketone (7) | Oxidation of the C-2 secondary alcohol to a ketone. |

This interactive table summarizes the key steps in the chemical conversion process that was instrumental in confirming the stereochemistry of related Illicium sesquiterpenoids.

The successful conversion and the identity of the final product's spectroscopic data with that of the naturally isolated (2R)-hydroxy-norneomajucin provided definitive proof of its structure and absolute configuration. researchmap.jp This type of rigorous chemical correlation across the family provides a strong foundation for the structural assignments of all members, including this compound, even in the absence of direct chemical conversion studies performed on the molecule itself. The shared biosynthetic origin and structural similarities allow for reliable extrapolation of these stereochemical proofs.

Chemical Synthesis Strategies for 1,2 Dehydroneomajucin

Total Synthesis Approaches to 1,2-Dehydroneomajucin

Development of Asymmetric Synthetic Pathways

The stereochemically rich framework of this compound and its congeners necessitates the development of asymmetric synthetic routes to control the absolute and relative stereochemistry of multiple chiral centers. A significant approach in this domain has been the enantioselective synthesis of key precursors that can be elaborated into various members of the Illicium sesquiterpene family.

One prominent strategy involves an asymmetric approach to neurotrophic seco-prezizaane sesquiterpenes, including (1R,10S)-2-oxo-3,4-dehydroneomajucin, a closely related derivative. nih.govacs.org This pathway is distinguished by the strategic implementation of a hydroxyl-directed metallacycle-mediated [2 + 2 + 2] annulation to construct the core hydrindane system. acs.org This key step establishes the foundation for the polycyclic structure with a high degree of stereocontrol. Following the annulation, an intramolecular radical cyclization cascade is employed to forge the congested C5 quaternary center, a characteristic feature of this natural product class. nih.govacs.org This sequence represents the first application of an alkoxide-directed metallacycle-mediated annulation in the synthesis of a natural product. nih.govacs.org

Another successful enantioselective and unified synthesis has been developed for several majucin-type sesquiterpenes, including (1R,10S)-2-oxo-3,4-dehydroxyneomajucin (ODNM). nih.govnih.gov This divergent approach commences with an enantioselective Robinson annulation to construct the AB ring system. nih.gov The synthesis proceeds through a palladium-mediated carbomethoxylation to form the C ring, followed by a one-pot oxidative cascade to complete the tetracyclic core. nih.gov This common intermediate then serves as a branching point for the synthesis of various natural products. nih.gov

Furthermore, the total syntheses of complex majucin-type sesquiterpenes such as (-)-majucin have been achieved from the naturally abundant terpene (+)-cedrol. acs.org This approach inherently provides an asymmetric route to the Illicium sesquiterpene core, with the chirality of the final products being derived from the starting material. This strategy allows for access to other related compounds, including a formal synthesis of (-)-(1R,10S)-2-oxo-3,4-dehydroxyneomajucin (ODNM), along the synthetic pathway. acs.org

These asymmetric strategies are summarized in the table below:

| Key Asymmetric Strategy | Precursor/Target Compound | Notable Reactions | Reference |

| Hydroxyl-directed metallacycle-mediated annulation | (1R,10S)-2-oxo-3,4-dehydroneomajucin | [2 + 2 + 2] annulation, intramolecular radical cyclization | nih.govacs.org |

| Enantioselective Robinson annulation | (1R,10S)-2-oxo-3,4-dehydroxyneomajucin (ODNM) | Pd-mediated carbomethoxylation, one-pot oxidative cascade | nih.gov |

| Chiral pool synthesis from (+)-cedrol | (-)-Majucin, (-)-(1R,10S)-2-oxo-3,4-dehydroxyneomajucin (ODNM) | Site-selective C(sp³)–H bond oxidations | acs.org |

Synthetic Methodological Innovations Inspired by this compound

The pursuit of this compound and its relatives has served as a fertile ground for the invention and application of new synthetic methods, particularly for constructing complex polycyclic systems.

The synthesis of neurotrophic seco-prezizaane sesquiterpenes has led to the pioneering use of a hydroxyl-directed, titanium-mediated [2 + 2 + 2] annulation for the formation of densely functionalized hydrindanes. acs.orgnih.gov This method allows for the convergent assembly of complex cyclic systems from acyclic precursors with high regio- and stereoselectivity. acs.org The development of this metallacycle-centered annulative cross-coupling represents a significant advancement in the synthesis of complex molecular architectures. nih.gov

In the context of oxidative semisynthesis from (+)-cedrol, novel applications of existing reagents have been developed to tackle the challenges of functionalizing a complex polycyclic scaffold. acs.orgnih.gov For instance, a combination of PhI(OAc)₂ and I₂ under visible light irradiation has been effectively used for radical-mediated C-H oxidation. nih.gov Furthermore, anhydrous CuBr₂ has been identified as an effective reagent for direct, intramolecular acyloxylation to forge lactone rings, a key structural motif in the Illicium family. nih.gov The development of these methods has been crucial for achieving the high oxidation state of the target molecules.

The table below highlights some of the novel reagents and catalysts:

| Reagent/Catalyst | Application | Key Transformation | Reference |

| Ti(Oi-Pr)₄ / n-BuLi | Hydroxyl-directed [2+2+2] annulation | Hydrindane synthesis | acs.org |

| PhI(OAc)₂ / I₂ / hν | Radical-mediated oxidation | C-H to C-O functionalization | nih.gov |

| CuBr₂ | Oxidative lactonization | Intramolecular acyloxylation | nih.gov |

| Non-heme iron catalyst | Directed C-H oxidation | C-H lactonization | nih.gov |

A cornerstone of the synthetic strategies towards this compound and its analogues has been the strategic, site-selective functionalization of aliphatic C(sp³)–H bonds. acs.orgnih.gov This approach mimics the proposed biosynthetic pathways where late-stage oxidations install the dense oxygenation patterns observed in the natural products. nih.gov

The Maimone group's syntheses of various Illicium sesquiterpenes from (+)-cedrol extensively feature site-selective C(sp³)–H bond oxidation reactions. acs.org These syntheses provide a blueprint for a fully oxidative strategy towards this family of natural products. nih.gov Both directed and non-directed C-H oxidation methods have been employed. For instance, a non-heme iron catalyst was used for a directed C-H activation of an unactivated tertiary methine center, guided by an internal carboxylic acid moiety to form a lactone ring. nih.gov In other instances, the inherent reactivity of specific C-H bonds was exploited for selective functionalization. nih.gov These strategies have proven powerful in accessing highly oxidized natural products from abundant and renewable terpene feedstocks. acs.org

The structural similarities among the members of the Illicium sesquiterpene family have inspired the development of divergent synthetic strategies. These approaches aim to produce a range of natural products from a common, advanced intermediate, thereby enhancing synthetic efficiency.

One such strategy involves the creation of a tetracyclic key intermediate via an enantioselective Robinson annulation, which then serves as a branching point for the synthesis of (-)-jiadifenolide, (-)-jiadifenin, and (1R,10S)-2-oxo-3,4-dehydroxyneomajucin (ODNM). nih.gov Late-stage modifications from this common core allow for the efficient production of these structurally related but distinct natural products. nih.gov

Similarly, the oxidative approach starting from (+)-cedrol has demonstrated its utility as a divergent platform. acs.orgnih.gov By strategically orchestrating a series of site-selective oxidations and skeletal rearrangements, this pathway has enabled the synthesis and formal synthesis of over a dozen members of the Illicium family, including (-)-majucin, (-)-jiadifenoxolane A, and (-)-(1R,10S)-2-oxo-3,4-dehydroxyneomajucin (ODNM). acs.orgnih.gov More recently, late-stage skeletal reorganization strategies have further expanded the power of divergent synthesis in this family.

Biological Activity and Molecular Mechanistic Investigations of 1,2 Dehydroneomajucin

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding how a compound exerts its biological effects at a molecular level is crucial for its development as a potential therapeutic agent. This involves identifying the intracellular pathways and specific molecular targets it modulates.

There is a lack of specific studies in the reviewed literature that investigate the intracellular biochemical pathways directly affected by 1,2-dehydroneomajucin. However, research into its more biologically active analogs provides some context. For instance, other neurotrophic natural products from Illicium have been suggested to act through pathways such as the Ras/ERK signaling cascade. nih.gov Specifically, merrillianoid, a neolignan from I. merrillianum, was found to influence NGF-induced neurite outgrowth in PC12 cells, possibly through the activation of ERK1/2 and MEK. nih.gov

Specific molecular targets for this compound within cellular systems have not yet been identified. The broader family of Illicium sesquiterpenes is known to interact with various targets, with the bioactivity often depending on the specific oxidation pattern of the molecule. nsf.gov For example, the neurotoxicity of some members like anisatin (B1215211) is linked to their function as potent non-competitive antagonists of the GABA-A receptor. nsf.gov In contrast, recent investigations into the neurotrophic effects of jiadifenolide suggest a distinct, non-convulsant modulation of GABA-A receptors. nih.gov These findings highlight that while the core structure is similar, subtle chemical variations lead to different molecular interactions and biological outcomes.

Comparative Biological Profiling with Structural Analogs and Related Natural Products

The study of this compound is most insightful when placed in the context of its close structural analogs. The seco-prezizaane sesquiterpenes from the genus Illicium demonstrate that minor changes in their chemical structure can lead to dramatic differences in biological activity. nsf.govnih.gov

While this compound itself was not found to be significantly active in promoting neurite outgrowth, several of its co-isolated analogs demonstrated potent effects. nih.govacs.orgresearchmap.jp This structure-activity relationship is critical, suggesting that the oxidation pattern around the molecular core dictates the neurotrophic properties. nsf.gov For example, jiadifenin (B1247903), (2S)-hydroxy-3,4-dehydroneomajucin, and (2R)-hydroxy-norneomajucin all possess hydroxyl groups at specific positions that appear to be important for activity, which are absent or differently arranged in this compound. nih.govresearchmap.jp These compounds are considered potential nonpeptide neurotrophic agents for their ability to stimulate neurite outgrowth. acs.org

| Compound | Source Organism | Reported Neurotrophic Activity in Fetal Rat Cortical Neurons | Reference |

|---|---|---|---|

| This compound | Illicium jiadifengpi | Not reported to have significant activity. | nih.govacs.org |

| Jiadifenin | Illicium jiadifengpi | Significantly promotes neurite outgrowth at 0.1–10 μM. | nih.govacs.orgacs.org |

| (2S)-hydroxy-3,4-dehydroneomajucin | Illicium jiadifengpi (via chemical conversion), Illicium majus | Significantly promotes neurite outgrowth at 0.1–10 μM. | nih.govacs.orgacs.orgmosolymp.ru |

| (2R)-hydroxy-norneomajucin | Illicium jiadifengpi | Significantly promotes neurite outgrowth at 1–10 μmol/L. | nsf.govresearchmap.jp |

| Merrilactone A | Illicium merrillianum | Significantly promotes neurite outgrowth at 0.1–10 μmol/L. | wikipedia.org |

Structure Activity Relationship Sar Studies of 1,2 Dehydroneomajucin and Its Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

The neurotrophic activity of the Illicium sesquiterpenes is highly sensitive to modifications of their core scaffold. Synthetic efforts have not only enabled access to these complex natural products but have also paved the way for the creation of diverse analogs, shedding light on the structural requirements for promoting neurite outgrowth. acs.org

Key findings from these studies indicate that the presence and nature of the lactone ring, as well as substitutions on the carbocyclic core, are critical determinants of activity. For instance, (−)-jiadifenin, a related seco-prezizaane sesquiterpene, demonstrates significant promotion of neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 μM. nih.gov Another analog, jiadifenolide, is considered an even more potent neurotrophic agent. nih.gov In contrast, other members of the broader Illicium sesquiterpene family, such as anisatin (B1215211), are known to be potent neurotoxins, highlighting how subtle structural variations can lead to dramatically different biological outcomes. nih.gov

The synthesis of (1R,10S)-2-oxo-3,4-dehydroneomajucin has confirmed it to be a highly active neurotrophic agent. nih.gov The introduction of a hydroxyl group at the C2 position, as seen in (2S)-hydroxy-3,4-dehydroneomajucin, results in one of the most potent neurotrophic agents within this natural product family. nih.gov These findings underscore the importance of specific oxygenation patterns in modulating the desired biological response. The generation of non-natural analogues through synthetic chemistry is a key strategy for further establishing a detailed SAR and elucidating the molecular mechanisms of these compounds' bioactivity. acs.org

| Compound | Key Structural Features | Reported Neurotrophic Activity |

|---|---|---|

| This compound | Seco-prezizaane core, α,β-unsaturated ketone | Potent neurotrophic properties nih.gov |

| (−)-Jiadifenin | Complex fused-ring system, unique lactone | Promotes neurite outgrowth at 0.1 μM nih.gov |

| (1R,10S)-2-oxo-3,4-dehydroneomajucin | Enone functionality in the A-ring | Highly active neurotrophic agent nih.gov |

| (2S)-hydroxy-3,4-dehydroneomajucin | Hydroxyl group at C2 | Among the most potent in the class nih.gov |

| Jiadifenolide | Structurally related to Jiadifenin (B1247903) | Potent neurotrophic agent nih.gov |

| Merrilactone A | Anislactone-subtype sesquiterpene | Exhibits neurotrophic activity at 0.1 μM nih.gov |

Influence of Stereochemistry and Absolute Configuration on Neurotrophic Potency

The dense stereochemical complexity of this compound and its analogs suggests that stereochemistry plays a pivotal role in their interaction with biological targets. The development of enantioselective and asymmetric syntheses for these compounds has been crucial for confirming the biological significance of their specific absolute configurations. nih.govacs.org

The successful enantioselective synthesis of (−)-jiadifenin, the naturally occurring and biologically active enantiomer, provides strong evidence for the stereospecificity of its neurotrophic activity. nih.govnih.gov This synthesis established the correct absolute stereochemistry required for potent promotion of neurite outgrowth. nih.gov Similarly, asymmetric synthetic approaches to other seco-prezizaane sesquiterpenes, including (1R,10S)-2-oxo-3,4-dehydroneomajucin and (2S)-hydroxy-3,4-dehydroneomajucin, have been developed to produce the specific stereoisomers that exhibit high neurotrophic potency. nih.govnih.gov The stereochemistry of key synthetic intermediates is often confirmed through methods like X-ray crystallography, ensuring that the final natural product analogs possess the correct configuration common to all seco-prezizaane Illicium sesquiterpenes. nih.gov This rigorous stereochemical control is essential, as even minor changes in the three-dimensional arrangement of atoms can lead to a complete loss of biological activity or the emergence of off-target effects.

Correlation between Oxidation Pattern and Bioactivity Profile

The Illicium sesquiterpenes are a large family of natural products characterized by their highly oxidized and complex cage-like structures. acs.orgnih.gov The diversity of oxidation patterns across this family is directly correlated with a wide spectrum of biological activities, ranging from potent neurotrophism to severe toxicity. nih.govnih.gov Indeed, nearly every non-quaternary carbon on the shared core skeleton has been found to be oxidized in at least one member of this extensive family. nih.gov

This correlation is vividly illustrated by comparing the bioactivity of different family members. While jiadifenin and jiadifenolide are celebrated for their ability to promote neurite outgrowth, the related compound anisatin is a powerful neurotoxin that acts as a noncompetitive GABA antagonist. nih.gov Pseudoanisatin, another analog, is non-toxic to mammals but displays selective insecticidal properties by modulating insect GABA receptors. nih.gov These stark differences in bioactivity are attributed to variations in their oxidation state and the specific arrangement of oxygen-containing functional groups, such as hydroxyls, ketones, and lactones. The synthesis of these molecules often requires sophisticated, site-selective C(sp³)–H bond functionalization and oxidation reactions, highlighting the chemical challenge and biological importance of achieving specific oxidation patterns. nih.govacs.org The unique oxidation state of each analog dictates its three-dimensional shape and electronic properties, which in turn governs its binding affinity and functional effect at specific biological targets.

Computational Approaches and Molecular Docking for SAR Elucidation

To rationalize the observed SAR and guide the design of new analogs with improved potency and selectivity, computational methods serve as powerful tools. Molecular docking, a key technique in structure-based drug design, can be employed to predict how molecules like this compound and its derivatives bind to their biological targets. nih.gov

For neurotrophic compounds, a primary target of interest is the Tropomyosin receptor kinase B (TrkB), which is activated by Brain-Derived Neurotrophic Factor (BDNF). researchgate.net Small molecules that can bind to and activate TrkB are highly sought after as potential therapeutics for neurodegenerative disorders. nih.gov Molecular docking studies can simulate the interaction between this compound analogs and the TrkB receptor binding site. By calculating a docking score, which estimates the binding affinity, these simulations can rank different analogs based on their predicted potency. nih.gov

These computational models can help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for binding. This information provides a molecular-level explanation for the experimental SAR data. For example, docking could reveal why the presence of a hydroxyl group at a specific position (as in (2S)-hydroxy-3,4-dehydroneomajucin) enhances binding affinity to the receptor. While specific docking studies on this compound are not yet widely published, the application of these computational approaches is a logical next step in the exploration of its SAR, offering a "virtual shortcut" to prioritize the synthesis of the most promising new derivatives.

Derivatives and Analog Synthesis for Research Applications

Design and Synthesis of Novel 1,2-Dehydroneomajucin Analogs for Enhanced Biological Activity

The synthesis of analogs of this compound, often referred to as (1R,10S)-2-oxo-3,4-dehydroneomajucin (ODNM), is a key objective for chemists aiming to understand and improve upon the neurotrophic properties observed in this family of natural products. mosolymp.runih.govnih.gov Strategies are often designed to be divergent, allowing access to multiple related compounds from a common intermediate. nih.gov

One prominent strategy, developed by the Micalizio group, enables the asymmetric synthesis of several seco-prezizaane sesquiterpenes, including (2S)-hydroxy-3,4-dehydroneomajucin and jiadifenin (B1247903), which are close structural analogs of this compound. mosolymp.runih.govresearchgate.net A cornerstone of this approach is a hydroxyl-directed, titanium-mediated [2+2+2] annulation reaction to construct the core hydrindane skeleton. nih.govacs.org This is followed by a complex intramolecular radical cascade reaction, which skillfully forges the sterically congested C5 quaternary center, a characteristic feature of this compound class. mosolymp.runih.gov

Another powerful approach, demonstrated by the Maimone group, utilizes the abundant and inexpensive terpene (+)-cedrol as a starting material. acs.org This oxidative synthesis strategy involves a series of site-selective C(sp³)–H bond oxidation reactions to progressively build the high level of oxygenation found in the majucinoid family. nih.govescholarship.org This route provides access to a common intermediate that can be converted to (−)-ODNM, as well as other complex analogs like (−)-jiadifenin, (−)-jiadifenolide, (−)-majucin, and (−)-jiadifenoxolane A. acs.org The ability to generate a dozen different natural products from a single terpene feedstock highlights the efficiency and flexibility of this oxidative approach. nih.gov

The research by Fukuyama and others has also contributed significantly, with work on a formal synthesis of jiadifenin via an intermediate that is also a precursor to this compound. nih.gov Their approach featured a key Heck cyclization to form a crucial part of the molecular framework. nih.gov

The table below summarizes key synthetic strategies employed to generate analogs of this compound.

| Analog Synthesized | Key Synthetic Strategy/Reaction | Starting Material/Key Precursor | Research Group | Citation |

| (−)-Jiadifenin, (2S)-hydroxy-3,4-dehydroneomajucin | Hydroxyl-directed [2+2+2] annulation; Intramolecular radical cascade | Acyclic enyne and alkyne precursors | Micalizio | mosolymp.runih.govresearchgate.net |

| (−)-Jiadifenin, (−)-Jiadifenolide, (−)-Majucin | Site-selective C(sp³)–H bond oxidations; C-C bond cleavage | (+)-Cedrol | Maimone | nih.govacs.org |

| (–)-Jiadifenolide (formal synthesis) | Intramolecular Nozaki-Hiyama-Kishi (NHK) reaction | (R)-Pulegone derivative | Gademann | uzh.chacs.org |

| (–)-Jiadifenin (formal synthesis) | Heck cyclization | Vinyl bromide derived from Theodorakis' intermediate | Fukuyama | nih.gov |

Functional Group Interconversions and Site-Specific Modifications of the this compound Scaffold

Site-specific modifications of the this compound core and its synthetic precursors are critical for confirming structures and preparing derivatives for biological evaluation. nih.govacs.org These transformations often involve the interconversion of functional groups, such as the oxidation of alcohols to ketones or the hydroxylation of enolates.

A common transformation within the majucinoid family is the oxidation of a hydroxyl group to a ketone. For instance, jiadifenin can be chemically derived from (2S)-hydroxy-3,4-dehydroneomajucin by the oxidation of the C-10 hydroxyl group to the corresponding ketone. nih.govacs.org This conversion has been accomplished using reagents like Dess-Martin periodinane (DMP). nih.gov Similarly, the synthesis of this compound (ODNM) itself from a suitable precursor involves the creation of the α,β-unsaturated ketone system. A two-step Saegusa oxidation is one method used to introduce the double bond into the cyclopentanone (B42830) ring. nih.gov

Another crucial modification is the direct α-hydroxylation of lactones or ketones to install hydroxyl groups at specific positions. Theodorakis and co-workers reported the α-hydroxylation of a δ-lactone intermediate using Davis oxaziridine (B8769555) to access the core of (−)-ODNM. acs.org This highlights a method for late-stage oxidation on a complex scaffold. The Micalizio group employed a sequence involving stereoselective reduction of an enone and α-hydroxylation of the resulting lactone to advance toward their target. nih.gov

The table below details examples of functional group interconversions on the this compound scaffold or its immediate precursors.

| Starting Compound/Scaffold | Reagent(s) | Modification Achieved | Resulting Compound/Feature | Citation |

| (2S)-hydroxy-3,4-dehydroneomajucin | Dess-Martin Periodinane (DMP) | Oxidation of C-10 secondary alcohol | Jiadifenin | nih.gov |

| δ-Lactone intermediate (precursor to ODNM) | Davis oxaziridine | α-hydroxylation of the lactone | Hydroxylated δ-lactone | acs.org |

| Cyclopentanone intermediate | Saegusa oxidation (two steps) | Desaturation of cyclopentanone | α,β-unsaturated cyclopentanone | nih.gov |

| Enone lactone intermediate | NaBH₄ | Stereoselective reduction of ketone | Dihydroxy lactone | nih.gov |

| (−)-Majucin | Mesyl chloride (MsCl), pyridine, heat | Monomesylation and intramolecular etherification | (−)-Jiadifenoxolane A | acs.org |

Construction of Related Seco-Prezizaane and Majucin-Type Frameworks

The construction of the core tricyclic framework of majucin-type and seco-prezizaane sesquiterpenoids is a significant challenge in organic synthesis, and various innovative strategies have been developed to assemble this complex architecture. nih.govescholarship.org These natural products are characterized by a fused 5,6-ring system (the seco-prezizaane core) often containing a lactone bridge and a high degree of oxidation. nih.gov

The Micalizio group's approach builds the tricyclic system through a powerful titanium-mediated formal [2+2+2] annulation of an enyne with an alkyne. nih.govresearchgate.net This key step constructs a densely functionalized hydrindane (a fused 5,6-ring system), which serves as the foundation for subsequent radical cyclization to complete the characteristic framework of the seco-prezizaane family. nih.govmosolymp.runih.gov

In contrast, the Gademann group envisioned building the B-ring via cyclization onto a pre-formed AC-ring system. uzh.ch Their formal synthesis of (−)-jiadifenolide features an unusual and diastereoselective intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, where a ketone acts as the electrophile to forge the tricyclic core. uzh.chacs.org This strategy begins with readily available starting materials, (R)-pulegone and tetronic acid, to construct the necessary precursor. uzh.ch

The Maimone laboratory pioneered a biomimetic-inspired oxidative strategy starting from (+)-cedrol, a member of the cedrane (B85855) sesquiterpenoid family. nih.govacs.org This approach does not build the skeleton from acyclic precursors but rather re-engineers an existing terpene framework. The strategy involves an initial C-C bond migration to convert the cedrane bicyclo[3.2.1]octane system to an allo-cedrane bicyclo[2.2.2]octane framework, followed by a crucial cleavage of the C6–C11 single bond to reveal the seco-prezizaane skeleton. nih.gov This is achieved through a sequence of meticulously planned site-selective C-H oxidation reactions. nih.govescholarship.org

These distinct approaches showcase the creativity and power of modern synthetic organic chemistry in tackling the construction of complex natural product skeletons.

| Synthetic Approach | Key Strategy for Framework Construction | Initial Core Formed | Research Group | Citation |

| Annulation/Radical Cyclization | Hydroxyl-directed metallacycle-mediated [2+2+2] annulation | Hydrindane (fused 5,6-ring system) | Micalizio | nih.govmosolymp.ruresearchgate.net |

| Intramolecular Cyclization | Intramolecular Nozaki-Hiyama-Kishi (NHK) coupling | Tricyclic core via B-ring formation | Gademann | uzh.chacs.org |

| Oxidative Rearrangement | C-C bond migration and C-C bond cleavage of a terpene scaffold | Seco-prezizaane skeleton from allo-cedrane intermediate | Maimone | nih.govacs.orgescholarship.org |

| Tandem Reaction/Lactonization | Tandem Tsuji-Trost/lactonization reaction | Tricyclic core of jiadifenolide | Shenvi | uzh.ch |

Future Research Directions and Perspectives for 1,2 Dehydroneomajucin

Development of More Efficient and Sustainable Synthetic Methodologies for Complex Illicium Sesquiterpenes

The synthesis of 1,2-dehydroneomajucin and its relatives, the Illicium sesquiterpenes, presents a formidable challenge to chemists due to their highly oxidized and stereochemically dense structures. acs.orgdigitellinc.com Current synthetic strategies, while successful, often involve numerous steps and complex procedures. acs.org Future work will likely focus on developing more efficient and sustainable synthetic routes.

Key areas for advancement include:

Divergent Synthesis: Strategies that allow for the synthesis of multiple Illicium natural products from a common intermediate are highly desirable. acs.orgnih.gov This approach, which has already shown promise, enhances efficiency and allows for the creation of diverse analogues for biological testing. nih.govbeilstein-journals.org

C-H Functionalization: The use of site-selective C(sp³)–H bond oxidation reactions is a powerful tool for installing the numerous oxygen-containing functional groups found in these molecules. acs.orgnih.govnih.gov Further development of these methods will be crucial for streamlining synthetic pathways. acs.org

Catalysis: Organocatalysis and transition-metal catalysis have been instrumental in key steps of existing syntheses, such as in asymmetric Robinson annulations and palladium-mediated cyclizations. acs.orgbeilstein-journals.orgbeilstein-journals.org Future research will likely explore novel catalytic systems to improve yields and stereoselectivity.

Feedstock-Based Synthesis: Utilizing abundant and inexpensive natural products, such as (+)-cedrol, as starting materials offers a more sustainable and cost-effective approach to complex terpene synthesis. acs.orgnih.gov

A notable achievement in this area includes the total syntheses of (–)-majucin and (–)-jiadifenoxolane A from the chiral-pool feedstock (+)-cedrol. acs.org This work highlights both the power and the current limitations of oxidative synthetic strategies, pointing to the need for new methods to avoid unnecessary reduction steps. acs.org Another approach utilized an organocatalyzed asymmetric Robinson annulation to construct the core framework, demonstrating the importance of organocatalysis in synthesizing these bioactive compounds. beilstein-journals.org

In-depth Investigations into the Enzymology and Genetics of this compound Biosynthesis

Understanding the natural production of this compound in Illicium species is a crucial area for future research. The biosynthetic pathways of these complex sesquiterpenes are thought to involve a series of intricate enzymatic reactions, including cyclizations, rearrangements, and extensive oxidations. nih.govmdpi.com

Future research directions should include:

Gene Cluster Identification: Identifying and characterizing the gene clusters responsible for the biosynthesis of seco-prezizaane sesquiterpenes in Illicium plants. phdcourses.dkrsc.org

Enzyme Characterization: Isolating and functionally characterizing the specific enzymes, such as terpene synthases, cytochrome P450 monooxygenases, and dehydrogenases, that catalyze the key steps in the formation of the this compound scaffold and its subsequent oxidative modifications. nih.govfrontiersin.org

Pathway Elucidation: Reconstructing the complete biosynthetic pathway from primary metabolites to the final natural product. This knowledge can inspire the development of bio-inspired and chemoenzymatic synthetic routes. nih.govresearchgate.net

A proposed biosynthetic pathway for Illicium sesquiterpenes suggests that they originate from the cyclization of farnesyl pyrophosphate to form the cedrane (B85855) skeleton, which then undergoes rearrangements and a cascade of oxidative modifications to yield the diverse structures observed in this family. nih.gov In-depth studies are needed to validate this hypothesis and to understand the molecular mechanisms that control the synthesis of these secondary metabolites, particularly in response to environmental factors. mdpi.com

Advanced Characterization of the Precise Molecular Mechanisms Underlying its Biological Activities

While this compound and related compounds have demonstrated significant neurotrophic activity, the precise molecular mechanisms behind these effects are not fully understood. nih.govresearchgate.netnih.gov Future investigations should aim to identify the specific cellular targets and signaling pathways modulated by this class of molecules.

Key research questions include:

Target Identification: What are the primary protein targets of this compound in neuronal cells? Do they interact with neurotrophin receptors, ion channels, or other signaling proteins? nih.gov

Signaling Pathways: Which intracellular signaling cascades are activated or modulated by this compound to promote neurite outgrowth and neuronal survival? For example, studies on related compounds suggest the involvement of pathways like the PI3K-Akt signaling cascade. frontiersin.org

Structure-Activity Relationships (SAR): How do the specific structural features of this compound and its analogues relate to their biological potency and selectivity? researchgate.netnih.gov Generating a library of simplified, yet active, analogues can help to define the essential pharmacophore. nih.gov

Some studies on related Illicium sesquiterpenes, like jiadifenolide, suggest a potential interaction with a novel site on GABA-A receptors, which could explain their neurotrophic effects without inducing convulsions. nih.gov Further research is needed to determine if this compound shares this mechanism or acts through a different pathway.

Exploration of Chemoenzymatic and Bio-inspired Synthetic Routes

The convergence of chemical synthesis and biocatalysis offers a powerful strategy for the efficient and selective synthesis of complex natural products like this compound.

Future opportunities in this area include:

Biocatalytic Key Steps: Utilizing enzymes to perform challenging chemical transformations, such as stereoselective hydroxylations or ring formations, with high efficiency and selectivity. researchgate.netrsc.org

Bio-inspired Cascades: Designing synthetic routes that mimic the proposed biosynthetic pathways, potentially enabling the construction of the complex polycyclic core in a few highly efficient steps. nih.govresearchgate.net

Engineered Biosynthetic Pathways: Introducing genes from Illicium species into microbial hosts to produce this compound or its precursors through fermentation.

Chemoenzymatic approaches have been successfully applied to the synthesis of other complex terpenes, demonstrating the feasibility of this strategy. researchgate.netrsc.org For instance, the use of microbial oxidations can provide chiral building blocks that would be difficult to access through traditional chemical methods. researchgate.net Bio-inspired intramolecular cyclizations have also been shown to rapidly construct complex caged frameworks similar to those found in Illicium sesquiterpenes. researchgate.net

Potential for Derivatization Towards Probes for Chemical Biology Studies

To facilitate the in-depth study of its biological mechanisms, this compound can be derivatized to create chemical probes. These tools are invaluable for identifying cellular targets and visualizing the molecule's distribution within cells.

Potential derivatization strategies include:

Affinity Probes: Incorporating a biotin (B1667282) tag or other affinity handle to enable the pull-down and identification of binding partners. nih.gov

Fluorescent Probes: Attaching a fluorescent dye to visualize the subcellular localization of the molecule.

Photoaffinity Labels: Introducing a photoreactive group, such as a benzophenone (B1666685) or diazirine, to covalently cross-link the molecule to its cellular targets upon UV irradiation, allowing for their subsequent identification. mdpi.com

The development of such probes requires synthetic strategies that allow for the selective modification of the this compound scaffold without abolishing its biological activity. researchgate.netrsc.org The data gathered from these chemical biology studies will be crucial for validating its therapeutic potential and guiding the design of next-generation neurotrophic agents. core.ac.uk

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary collaborations?

- Methodological Answer : Standardize protocols using platforms like protocols.io . Share characterized reference samples (e.g., NMR spectra) with collaborators. Use electronic lab notebooks (ELNs) for real-time data tracking. Publish detailed experimental workflows, including equipment calibration records and reagent lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.